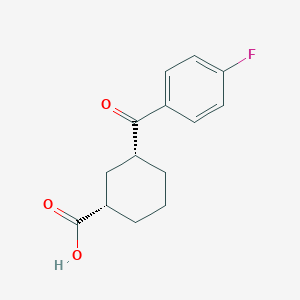

(1S,3R)-3-(4-Fluorobenzoyl)cyclohexane-1-carboxylic acid

Übersicht

Beschreibung

Molecular Structure Analysis

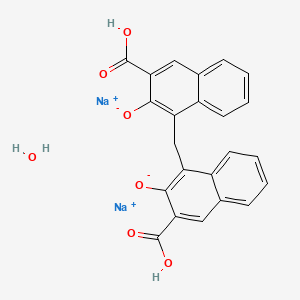

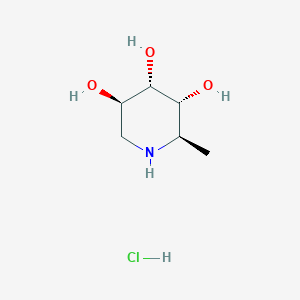

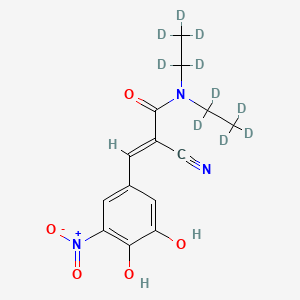

The molecular structure of FBC includes a cyclohexane ring attached to a carboxylic acid group and a 4-fluorobenzoyl group . The molecular weight is 250.27, and the molecular formula is C14H15FO3 . The exact mass is 250.10100 .Physical And Chemical Properties Analysis

FBC has a boiling point of 418.6ºC at 760 mmHg and a density of 1.251g/cm³ . It has 4 H-Bond acceptors and 1 H-Bond donor .Wissenschaftliche Forschungsanwendungen

Development of Fluorine-18 Labeled Antagonists

A study focused on synthesizing fluorinated derivatives of WAY 100635 for use as fluorine-18 labeled antagonists. Various acids, including 4-fluorobenzoic acid, were used in place of cyclohexanecarboxylic acid (CHCA) for radiolabeling and biological evaluation in rats. These compounds are aimed at enhancing imaging and diagnostic capabilities in medical applications (Lang et al., 1999).

Synthesis and Liquid Crystal Properties

Research into laterally fluorinated trans-cyclohexane-1-carboxylate and benzoate esters explored the impact of lateral fluoro-substituents on nematic thermal stability and smectic tendencies. This work contributes to material science, particularly in the development of liquid crystal displays and related technologies (Gray et al., 1981).

N-Heterocyclic Carbene-Catalyzed Reactions

A study demonstrated the use of α,β-unsaturated acid fluorides in N-heterocyclic carbene-catalyzed cycloaddition reactions, producing 1,3-cyclohexadienes with high diastereocontrol. This advancement in organic synthesis techniques has potential applications in pharmaceuticals and complex organic molecule construction (Ryan et al., 2011).

Synthesis of Ferrocenylmethyl Benzene-Carboxamide Derivatives

Research on synthesizing N-(ferrocenylmethyl)benzene-carboxamide derivatives from various substituted fluorobenzoic acids has implications for developing novel compounds with potential applications in cancer therapy. This study underscores the intersection of organometallic chemistry and medicinal applications (Kelly et al., 2007).

Solid-Phase Synthesis Techniques

A study described the solid-phase synthesis method for creating 3,4,5-substituted 1,5-benzodiazepin-2-ones, showcasing the versatility of fluorinated compounds in facilitating complex synthetic pathways. This method represents an advancement in efficient, scalable synthetic processes for pharmaceutical development (Lee et al., 1999).

Safety and Hazards

Eigenschaften

IUPAC Name |

(1S,3R)-3-(4-fluorobenzoyl)cyclohexane-1-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15FO3/c15-12-6-4-9(5-7-12)13(16)10-2-1-3-11(8-10)14(17)18/h4-7,10-11H,1-3,8H2,(H,17,18)/t10-,11+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LFNKATYHEDQSIH-MNOVXSKESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CC(C1)C(=O)O)C(=O)C2=CC=C(C=C2)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@H](C[C@H](C1)C(=O)O)C(=O)C2=CC=C(C=C2)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15FO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

250.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

CID 53471355 | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![tetrapotassium;[(3R,5R,7R,10S,12S,13R,14S)-10,13-dimethyl-3,7-disulfonatooxy-17-[(2R)-5-sulfonatooxypentan-2-yl]-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-12-yl] sulfate](/img/structure/B1493856.png)

![{2-[4-(3,4-dihydroisoquinolin-2(1H)-ylsulfonyl)phenyl]ethyl}amine hydrochloride](/img/structure/B1493860.png)

![[2-(3-Benzyl-1H-1,2,4-triazol-5-yl)ethyl]aminehydrochloride](/img/structure/B1493869.png)

![3-[[2-[[(4-Carbamimidoyl(1,2,3,4,5,6-13C6)cyclohexa-1,3,5-trien-1-yl)amino]methyl]-1-methylbenzimidazole-5-carbonyl]-pyridin-2-ylamino]propanoic acid](/img/structure/B1493893.png)

![7-Chloropyrrolo[1,2-c]pyrimidine-3-carboxylic acid hydrochloride](/img/structure/B1493896.png)